molecular formula C9H16O3 B585981 (E)-3-Hydroxy-4-nonenoic Acid CAS No. 1263035-59-1

(E)-3-Hydroxy-4-nonenoic Acid

Cat. No.: B585981
CAS No.: 1263035-59-1
M. Wt: 172.224
InChI Key: PMFGHKDIYFNBMZ-AATRIKPKSA-N
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Description

(E)-3-Hydroxy-4-nonenoic Acid is an organic compound characterized by the presence of a hydroxyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Hydroxy-4-nonenoic Acid typically involves the aldol condensation of aldehydes followed by reduction and oxidation steps. One common method includes the reaction of nonanal with acetaldehyde in the presence of a base to form the corresponding aldol product, which is then subjected to reduction to yield the hydroxy acid.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound from renewable resources. This method is advantageous due to its sustainability and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Hydroxy-4-nonenoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-4-nonenoic acid.

    Reduction: The double bond can be reduced to yield 3-hydroxy-nonanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 3-oxo-4-nonenoic acid.

    Reduction: 3-hydroxy-nonanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-Hydroxy-4-nonenoic Acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable plastics and as a precursor for surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy-4-nonenoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. The compound may exert its effects by modulating the activity of enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

  • 3-Hydroxy-4-octenoic Acid
  • 3-Hydroxy-4-decanoic Acid
  • 3-Hydroxy-4-undecenoic Acid

Comparison: (E)-3-Hydroxy-4-nonenoic Acid is unique due to its specific chain length and the position of the hydroxyl group and double bond. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1263035-59-1

Molecular Formula

C9H16O3

Molecular Weight

172.224

IUPAC Name

(E)-3-hydroxynon-4-enoic acid

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+

InChI Key

PMFGHKDIYFNBMZ-AATRIKPKSA-N

SMILES

CCCCC=CC(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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